Gastric H+/K+-ATPase Inhibition: Thieno[3,2-e]benzimidazole Derivatives Show Superior In Vivo Potency Over a Quinolone-Based Comparator
In a direct head-to-head comparison of gastric acid secretion in a rat model, a derivative of the 4,5-dihydro-1H-thieno[3,2-e]benzimidazole scaffold demonstrated significantly greater in vivo potency than the comparator compound SK&F-96067, a quinolone-based inhibitor. This indicates that the thieno[3,2-e]benzimidazole core, when appropriately substituted, provides a pharmacokinetic or pharmacodynamic advantage over other heterocyclic scaffolds for this target. [1]
| Evidence Dimension | In vivo inhibition of pentagastrin-stimulated gastric acid secretion |
|---|---|
| Target Compound Data | 2-aryl-4,5-dihydro-1H-thieno[3,2-e]benzimidazole derivative (Compound data from series) |
| Comparator Or Baseline | SK&F-96067 (3-butyryl-8-methoxy-4-(2-tolylamino)quinoline) |
| Quantified Difference | More potent inhibitor |
| Conditions | Chronic gastric fistula rat model after intraduodenal administration |
Why This Matters
For researchers developing potassium-competitive acid blockers (P-CABs), this core scaffold offers a validated path to compounds with potentially superior in vivo efficacy compared to early-stage quinolone-based alternatives.
- [1] Homma, K. et al. (1997). Efficient synthesis and gastric (H+/K+)-ATPase-inhibitory activity of 2-aryl-4,5-dihydro-1H-thieno[3,2-e]benzimidazoles. Chemical and Pharmaceutical Bulletin, 45(12), 1945-1954. View Source
